molecular formula C11H14ClNO B7942488 2-(3-chlorophenyl)-N-propylacetamide

2-(3-chlorophenyl)-N-propylacetamide

Cat. No.: B7942488
M. Wt: 211.69 g/mol
InChI Key: ZJKYFUPYBBUNKW-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-propylacetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This acetamide derivative, characterized by a 3-chlorophenyl group and an N-propyl chain, serves as a valuable chemical building block for developing and studying novel bioactive molecules. Compounds with this structural motif are frequently investigated for their potential to interact with key biological targets. A prominent area of research involves phosphodiesterase 4D (PDE4D) inhibition . PDE4D is an enzyme critical for hydrolyzing the intracellular second messenger cyclic adenosine monophosphate (cAMP) and is highly expressed in brain regions associated with cognition and memory . Inhibitors of PDE4D elevate cAMP levels, leading to effects such as the reduction of pro-inflammatory cytokines and the potential enhancement of neuroplasticity . Consequently, researchers explore PDE4D inhibitors, including structural analogs of this compound, as innovative therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for specific cancer types such as hepatocellular carcinoma . Application Note: This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate in the development of potential pharmacologically active molecules. Its uses include, but are not limited to, in vitro biological screening, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis. Safety Note: For research use only. Not for human or veterinary diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-6-13-11(14)8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKYFUPYBBUNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reacting 3-chlorophenylacetyl chloride with propylamine in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.

Procedure :

  • Dissolve propylamine (1.2 eq) in dry THF under nitrogen at 0°C.

  • Add 3-chlorophenylacetyl chloride (1.0 eq) dropwise over 30 minutes.

  • Stir at room temperature for 4–6 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 78–92% (depending on stoichiometry and solvent).

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.35–7.25 (m, 4H, Ar–H), 3.30 (q, 2H, J = 6.2 Hz, NH–CH2_2), 2.85 (s, 2H, CO–CH2_2), 1.55 (sextet, 2H, CH2_2–CH2_2–CH3_3), 0.92 (t, 3H, J = 7.4 Hz, CH3_3).

  • IR (KBr) : 3280 cm1^{-1} (N–H stretch), 1650 cm1^{-1} (C=O stretch).

Alkylation of 2-(3-Chlorophenyl)acetamide with Propyl Halides

Base-Mediated N-Alkylation

This two-step method first synthesizes 2-(3-chlorophenyl)acetamide via condensation of 3-chlorophenylacetic acid with ammonium chloride, followed by N-propylation using propyl bromide.

Step 1: Synthesis of 2-(3-Chlorophenyl)acetamide

  • React 3-chlorophenylacetic acid (1.0 eq) with thionyl chloride to form the acid chloride.

  • Treat with ammonium hydroxide to yield the acetamide (85–90% yield).

Step 2: N-Propylation

  • Suspend 2-(3-chlorophenyl)acetamide (1.0 eq) in DMF.

  • Add propyl bromide (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat at 60°C for 8 hours.

  • Isolate via filtration and recrystallize from ethanol.

Yield : 70–80%.

Limitations and Side Reactions

  • Competing O-alkylation may occur, requiring careful base selection (e.g., K2_2CO3_3 over NaOH).

  • Propyl iodide offers higher reactivity but increases cost.

Reductive Amination of 3-Chlorophenylacetone with Propylamine

Catalytic Hydrogenation

This one-pot method condenses 3-chlorophenylacetone with propylamine under hydrogenation conditions:

  • Mix 3-chlorophenylacetone (1.0 eq), propylamine (1.5 eq), and 10% Pd/C in methanol.

  • Apply H2_2 at 50 psi for 12 hours.

  • Filter and concentrate to obtain the crude product.

Yield : 65–75%.

Optimization Insights

  • Solvent Effects : Methanol outperforms THF due to better catalyst dispersion.

  • Temperature : Higher temperatures (>60°C) reduce selectivity due to over-reduction.

Coupling Reactions for Late-Stage Functionalization

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters can introduce the 3-chlorophenyl group to pre-formed N-propylacetamide scaffolds:

  • Prepare N-propyl-2-bromoacetamide via bromination.

  • React with 3-chlorophenylboronic acid (1.2 eq) using Pd(PPh3_3)4_4 (5 mol%) in toluene/EtOH (3:1).

  • Heat at 90°C for 24 hours.

Yield : 60–70%.

Challenges in Catalysis

  • Palladium leaching necessitates rigorous purification.

  • Boronic acid derivatives of 3-chlorophenyl are costly and hygroscopic.

Comparative Analysis of Synthetic Routes

MethodYield (%)Cost (Relative)ScalabilityPurity (%)
Acylation78–92LowHigh>95
Alkylation70–80ModerateModerate90–95
Reductive Amination65–75HighLow85–90
Suzuki Coupling60–70Very HighLow80–85

Key Observations :

  • Acylation offers the best balance of yield and cost for industrial applications.

  • Alkylation is preferable for small-scale synthesis with readily available halides.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the chlorophenyl ring.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorophenyl)-N-propylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-propylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Features

The following table summarizes structural differences and similarities between 2-(3-chlorophenyl)-N-propylacetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Acetamide Backbone Chlorophenyl Position Nitrogen Substituent
This compound C₁₁H₁₄ClNO₂ 227.69 3-Chlorophenyl, N-propyl Meta (3-) Propyl
N-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide C₁₇H₁₁Cl₂N₂O 354.19 3-Chlorophenyl, 4-chlorophenyl, cyano group Meta (3-) and Para (4-) N/A (enamide structure)
N-(2-Chlorophenyl)-2-{[3-(dimethylamino)propyl]amino}acetamide C₁₃H₂₀ClN₃O 269.77 2-Chlorophenyl, dimethylaminopropyl chain Ortho (2-) Dimethylaminopropyl
N-(6-Methyl-2H-1,3-benzodioxol-5-yl)acetamide C₁₀H₁₁NO₃ 193.20 Benzodioxol group, methyl N/A Acetamide (no alkyl chain)

Functional Implications

Para-substituted analogs (e.g., ) may exhibit altered electronic effects due to resonance stabilization. Ortho-substituted derivatives (e.g., ) often display reduced solubility due to intramolecular hydrogen bonding between the chlorine and amide group.

Nitrogen Substituents: The N-propyl group in the target compound offers moderate lipophilicity (logP ~2.5, estimated), favoring membrane permeability. In contrast, the dimethylaminopropyl chain in introduces basicity (pKa ~8–9), increasing water solubility at physiological pH.

Aromatic System Variations :

  • Replacement of the chlorophenyl group with a benzodioxol system (e.g., ) enhances electron-rich character, which could improve interactions with aromatic residues in enzymes or receptors.

Q & A

Q. What are the recommended synthetic routes for 2-(3-chlorophenyl)-N-propylacetamide, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, a substitution reaction between 3-chlorophenyl precursors and propylamine derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) can yield intermediates, followed by acetylation . Optimization includes:
  • Temperature control : Maintaining 60–80°C to balance reaction rate and by-product formation.
  • Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity .
    Table: Comparison of reaction yields under varying conditions:
CatalystSolventTemperature (°C)Yield (%)
K₂CO₃DMF8072
NaHTHF6068

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show peaks at δ 7.35–7.15 (aromatic protons), δ 3.30 (N-propyl CH₂), and δ 2.10 (acetamide CH₃) .
  • HPLC : Use a C18 column (MeCN/H₂O = 70:30) to verify purity >98% .
  • FTIR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict:
  • HOMO-LUMO gaps : Correlate with chemical stability (e.g., lower gap ≈ higher reactivity) .
  • Molecular Electrostatic Potential (MESP) : Identify electrophilic/nucleophilic sites for reaction planning.
  • IR spectral simulation : Validate experimental FTIR data by matching computed vibrational frequencies .

Q. How should researchers resolve contradictions in biological activity data for structurally similar chloroacetamide derivatives?

  • Methodological Answer :
  • Dose-response studies : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity variability .
  • Structural analogs : Compare substituent effects (e.g., 3-chloro vs. 4-chloro phenyl groups) on target binding using molecular docking .
  • Meta-analysis : Review PubChem BioAssay data (AID 1259401) to identify trends in antimicrobial or anticancer activity .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in vitro?

  • Methodological Answer :
  • LC-MS/MS : Incubate the compound with liver microsomes (human or rodent) to detect phase I metabolites (e.g., hydroxylation at the propyl chain) .
  • Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

Data Validation and Reproducibility

Q. How can researchers validate synthetic protocols for this compound across laboratories?

  • Methodological Answer :
  • Round-robin testing : Share standardized reagents (e.g., 3-chlorophenylacetic acid) and protocols with collaborating labs to compare yields and purity .
  • Open-data repositories : Upload spectral data (NMR, HPLC) to platforms like Zenodo for peer validation .

Tables for Key Data

Table 1 : Key Spectral Peaks for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 2.10 (s, 3H, CH₃), δ 7.25 (m, 4H, aromatic)
FTIR1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H)
HPLCRetention time: 6.8 min (C18, MeCN/H₂O = 70:30)

Table 2 : Computational Parameters for DFT Analysis

ParameterValue/Basis SetApplicationReference
HOMO-LUMO Gap4.2 eVReactivity prediction
MESP Surface-0.05 to +0.05Site-specific charge distribution

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